2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Biology
In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine
In medicinal chemistry, it is investigated for its potential as a drug candidate due to its ability to interact with biological targets through its boron center.
Industry
In industry, this compound is used in the development of new materials, such as boron-containing polymers and catalysts for organic synthesis.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
The compound, also known as “2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione”, is a boronic acid derivative protected with methyliminodiacetic acid (MIDA). This protection allows the compound to remain stable under standard Suzuki-Miyaura coupling conditions . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .
Biochemical Pathways
Boronic acids and their derivatives, such as the mida boronates, are widely used in the suzuki-miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their specific structures .
Result of Action
The use of boronic acids and their derivatives in suzuki-miyaura cross-coupling reactions can lead to the formation of various organic compounds, which can have diverse biological activities .
Action Environment
The action, efficacy, and stability of “6-Methoxypyridine-2-boronic acid MIDA ester” can be influenced by various environmental factors. For instance, the stability of MIDA boronates is enhanced compared to typical boronic acids, allowing for selective and iterative cross-coupling sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is first functionalized to introduce a suitable leaving group, such as a halide or a tosylate.
Cyclization: The functionalized pyridine derivative undergoes a cyclization reaction with a boronic acid or boronate ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the boron-containing heterocycle.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(6-Methoxypyridin-2-yl)-6-ethyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects that can be fine-tuned for various applications in chemistry, biology, and industry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOGDARCSEVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746397 |
Source
|
Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227700-45-9 |
Source
|
Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.